(5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
CAS No.: 2034421-19-5
Cat. No.: VC6770265
Molecular Formula: C14H14BrNO4S2
Molecular Weight: 404.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034421-19-5 |
|---|---|
| Molecular Formula | C14H14BrNO4S2 |
| Molecular Weight | 404.29 |
| IUPAC Name | (5-bromofuran-2-yl)-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
| Standard InChI | InChI=1S/C14H14BrNO4S2/c15-13-4-3-10(20-13)14(17)16-6-5-12(11-2-1-8-21-11)22(18,19)9-7-16/h1-4,8,12H,5-7,9H2 |
| Standard InChI Key | MIMDEVYOIQZJFR-UHFFFAOYSA-N |
| SMILES | C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC=C(O3)Br |
Introduction
Structural Characteristics and Molecular Identity
The compound’s molecular formula is C₁₄H₁₄BrNO₄S₂, with a molecular weight of 404.29 g/mol . Its IUPAC name, (5-bromofuran-2-yl)-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone, systematically describes its three core components:
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Bromofuran Moiety: A furan ring substituted with a bromine atom at the 5-position, enhancing electrophilic reactivity and lipophilicity .
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Thiazepan Core: A seven-membered ring containing nitrogen and sulfur atoms, modified with a sulfone group (1,1-dioxido) to increase stability and polarity.
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Thiophene Substituent: A sulfur-containing heterocycle at the 7-position of the thiazepan ring, contributing to π-π stacking interactions in biological systems .
Table 1: Key Molecular Descriptors
The three-dimensional conformation, analyzed via computational modeling, reveals a bent geometry due to steric interactions between the thiophene and bromofuran groups. X-ray crystallography data, though currently unavailable, would provide further insights into its solid-state packing and intermolecular interactions.
Synthesis and Optimization Strategies
The synthesis of this compound involves a multi-step route, emphasizing the sequential construction of its heterocyclic components:
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Thiazepan Ring Formation: Cyclization of a diamine precursor with a sulfur-containing reagent under controlled pH (8–9) and temperature (60–80°C) yields the thiazepan core.
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Sulfonation: Oxidation of the thiazepan sulfur atom using hydrogen peroxide or ozone introduces the sulfone group, critical for metabolic stability.
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Thiophene Incorporation: A Suzuki-Miyaura coupling reaction attaches the thiophene moiety to the thiazepan ring, requiring palladium catalysts and inert conditions .
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Bromofuran Integration: A Friedel-Crafts acylation links the bromofuran unit to the thiazepan nitrogen, employing Lewis acids like AlCl₃.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazepan cyclization | Ethanol, NH₃, 70°C | 65–70 |
| Sulfonation | H₂O₂, acetic acid, 50°C | >90 |
| Thiophene coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 55–60 |
| Bromofuran acylation | AlCl₃, CH₂Cl₂, rt | 70–75 |
Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR, FTIR, and HRMS confirm structural integrity .
Physicochemical and Spectroscopic Properties
The compound’s solubility profile remains underexplored, though analogous sulfonated thiazepanes exhibit moderate solubility in polar aprotic solvents like DMSO . Its logP value, estimated at 2.8–3.1, suggests moderate lipophilicity, favorable for membrane permeability.
Key Spectroscopic Data:
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¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 7.20 (d, J = 5.1 Hz, 1H, furan-H), 4.15–3.90 (m, 4H, thiazepan-CH₂), 3.30 (s, 2H, SO₂-CH₂).
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FTIR (KBr): 1680 cm⁻¹ (C=O stretch), 1320–1150 cm⁻¹ (SO₂ asymmetric/symmetric stretches), 3100 cm⁻¹ (aromatic C-H) .
| Target Class | Potential Mechanism | Supporting Evidence |
|---|---|---|
| Bacterial DHFR | Competitive inhibition | |
| Tyrosine Kinases | ATP-binding site obstruction | |
| COX-2 Enzyme | Allosteric modulation |
Research Gaps and Future Directions
Despite its promising scaffold, critical gaps persist:
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In Vivo Toxicity: No data exist on acute/chronic toxicity profiles.
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Structure-Activity Relationships (SAR): Systematic modifications (e.g., replacing thiophene with pyridine) could optimize selectivity.
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Target Validation: Proteomic studies are needed to identify binding partners.
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